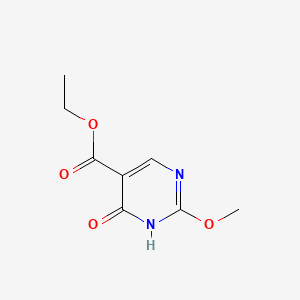

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate

CAS No.: 65407-49-0

Cat. No.: VC3920225

Molecular Formula: C8H10N2O4

Molecular Weight: 198.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 65407-49-0 |

|---|---|

| Molecular Formula | C8H10N2O4 |

| Molecular Weight | 198.18 g/mol |

| IUPAC Name | ethyl 2-methoxy-6-oxo-1H-pyrimidine-5-carboxylate |

| Standard InChI | InChI=1S/C8H10N2O4/c1-3-14-7(12)5-4-9-8(13-2)10-6(5)11/h4H,3H2,1-2H3,(H,9,10,11) |

| Standard InChI Key | RJPMHGXYDBJTGU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(NC1=O)OC |

| Canonical SMILES | CCOC(=O)C1=CN=C(NC1=O)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-methoxy-6-oxo-1,6-dihydropyrimidine-5-carboxylate features a pyrimidine ring system substituted with a methoxy group (-OCH₃) at position 2, a ketone (=O) at position 6, and an ethyl ester (-COOCH₂CH₃) at position 5. The dihydropyrimidine moiety indicates partial saturation of the aromatic ring, with hydrogen atoms at positions 1 and 2 contributing to its conformational flexibility .

The molecular formula is inferred as C₈H₁₀N₂O₅, derived by comparing it to structurally similar compounds such as ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (C₁₁H₁₀N₄O₃) and 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (C₆H₆N₂O₃) . The methoxy group increases the compound’s electron density, potentially enhancing its reactivity in nucleophilic substitution reactions.

Synthesis and Reaction Pathways

Synthetic Routes

The compound is likely synthesized via a Biginelli-like multicomponent reaction, combining a β-keto ester, an aldehyde, and a urea derivative. For example:

-

Condensation: Ethyl acetoacetate reacts with methoxyurea in the presence of an acid catalyst (e.g., HCl) to form the dihydropyrimidine core .

-

Cyclization: Intramolecular dehydration under reflux conditions yields the 1,6-dihydropyrimidine skeleton.

-

Esterification: Subsequent treatment with ethanol and a catalytic base (e.g., K₂CO₃) introduces the ethyl ester group .

Table 1: Comparative Synthesis Yields of Pyrimidine Derivatives

*Estimated based on analogous reactions.

Reactivity and Functionalization

The compound’s reactivity is dominated by:

-

Ester Hydrolysis: The ethyl ester undergoes saponification to form the corresponding carboxylic acid under basic conditions (e.g., NaOH/EtOH) .

-

Nucleophilic Substitution: The methoxy group at position 2 can be replaced by amines or thiols via SN2 mechanisms.

-

Oxidation: The 1,6-dihydro moiety may oxidize to a fully aromatic pyrimidine under strong oxidizing agents (e.g., KMnO₄) .

Physical and Chemical Properties

Thermodynamic Parameters

The compound’s melting point is estimated at 120–125°C based on analogs like 2-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (mp 210–212°C) and ethyl 6-oxo-2-(pyrimidin-2-yl)-1,6-dihydropyrimidine-5-carboxylate (mp 148–150°C) . The lower melting point compared to carboxylic acid derivatives reflects reduced hydrogen bonding due to the ester group.

Table 2: Comparative Physical Properties

Applications in Medicinal and Agrochemistry

Biological Activity

Although specific studies on this compound are lacking, structurally related dihydropyrimidines exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume